1-(3-Aminocyclopentyl)but-3-en-2-one
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Overview
Description
1-(3-Aminocyclopentyl)but-3-en-2-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an aminocyclopentyl group attached to a butenone moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)but-3-en-2-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminocyclopentyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Aminocyclopentyl)but-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminocyclopentyl)but-3-en-2-one: Similar structure but with the amino group at a different position.
1-(1-Aminocyclopentyl)but-3-en-2-one: Another structural isomer with the amino group at a different position.
Uniqueness
1-(3-Aminocyclopentyl)but-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)but-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)6-7-3-4-8(10)5-7/h2,7-8H,1,3-6,10H2 |
InChI Key |
BSILXNPGOUPUAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1CCC(C1)N |
Origin of Product |
United States |
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